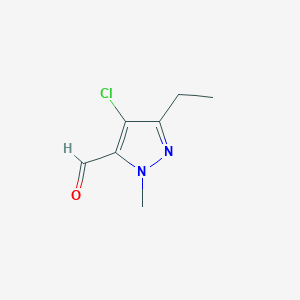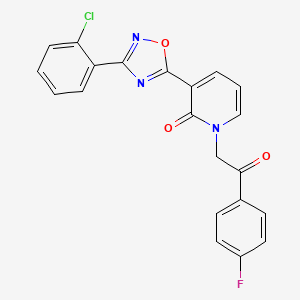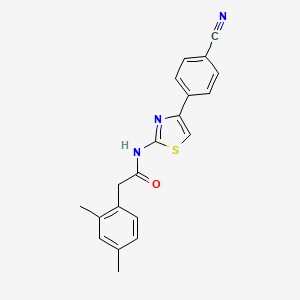
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazole acetamide derivatives typically involves the reaction of specific precursor compounds under controlled conditions. For instance, derivatives have been synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds, leading to compounds with anticancer activities (Duran & Demirayak, 2012).
Molecular Structure Analysis
The molecular structure and conformation of thiazole acetamide derivatives can be confirmed through various spectroscopic methods, including IR, 1H NMR, and mass spectra. The precise molecular geometry and structural details are crucial for understanding the compound's reactivity and properties (Salian, Narayana, & Sarojini, 2017).
Chemical Reactions and Properties
Thiazole acetamide derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. The reactivity patterns and mechanisms are guided by the functional groups present on the thiazole ring and adjacent structures (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of thiazole acetamide derivatives, such as solubility, melting point, and crystalline structure, are determined through experimental methods. These properties are influenced by the compound's molecular structure and play a significant role in its application and handling (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Scientific Research Applications
Anticancer Activities
Compounds similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide have shown promise in cancer research. A study by Duran and Demirayak (2012) synthesized related acetamide derivatives and found that they exhibited reasonable anticancer activity against various human tumor cell lines. Similarly, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with considerable anticancer activity. Evren et al. (2019) also synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity, with some compounds showing high selectivity and apoptosis-inducing capabilities (Evren et al., 2019).
Antimicrobial Activities
Research has also explored the antimicrobial potential of compounds similar to this compound. Saravanan et al. (2010) synthesized novel thiazole derivatives exhibiting significant anti-bacterial and anti-fungal activities. Gul et al. (2017) also reported on the antimicrobial activity of related compounds, noting their effectiveness against selected microbial species (Gul et al., 2017).
Anti-inflammatory and Analgesic Properties
Some studies have focused on the anti-inflammatory and analgesic properties of similar compounds. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity. Saravanan et al. (2011) investigated novel thiazole derivatives for their analgesic properties, with some compounds exhibiting high analgesic activity (Saravanan et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in the pathogen or cancer cell, disrupting their normal function and leading to cell death.
Mode of Action
It’s known that similar thiazole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the case of anticancer activity, these compounds may interfere with cell division or other critical cellular processes .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interfere with lipid biosynthesis in bacteria or disrupt cell division in cancer cells .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If the compound is effective against its targets, it could potentially lead to the death of bacterial or cancer cells. This could result in the alleviation of symptoms associated with bacterial infections or cancer .
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-3-6-17(14(2)9-13)10-19(24)23-20-22-18(12-25-20)16-7-4-15(11-21)5-8-16/h3-9,12H,10H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAJYVWMSLVTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

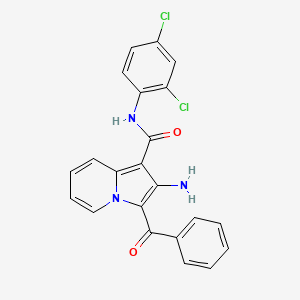
![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)
![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)
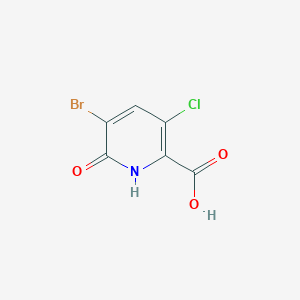

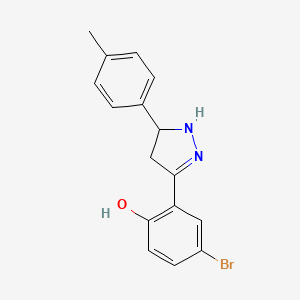
![7-ethyl-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2486631.png)
![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)
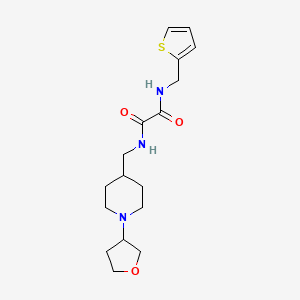
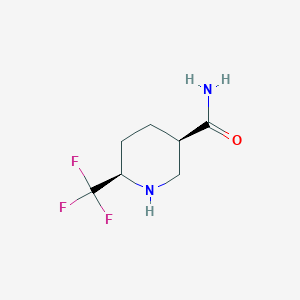
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2486638.png)
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2486639.png)
